molecular formula C13H19N3O B13301110 2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

Cat. No.: B13301110
M. Wt: 233.31 g/mol
InChI Key: NPQZPNNKNRSGDO-UHFFFAOYSA-N
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Description

2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a cyclopentane ring and an aminocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentane derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrido[2,3-d]pyrimidine: Shares the pyrimidine ring but with a different fused ring system.

    2-Aminopyrimidin-4-one: A simpler analog with similar functional groups.

Uniqueness

2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is unique due to its specific combination of a cyclopentane ring fused with a pyrimidine ring and an aminocyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-(1-aminocyclohexyl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C13H19N3O/c14-13(7-2-1-3-8-13)12-15-10-6-4-5-9(10)11(17)16-12/h1-8,14H2,(H,15,16,17)

InChI Key

NPQZPNNKNRSGDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NC3=C(CCC3)C(=O)N2)N

Origin of Product

United States

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